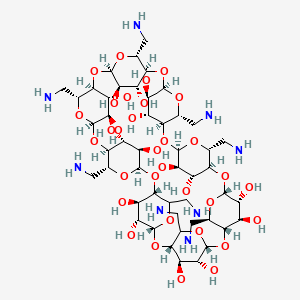

Octakis(6-amino-6-deoxy)-|A-cyclodextrin

Description

Contextualizing Cyclodextrin (B1172386) Modification for Enhanced Functionality in Academic Inquiry

Cyclodextrins (CDs) are naturally occurring cyclic oligosaccharides derived from the enzymatic degradation of starch. nih.govrsc.org The most common forms are α- (alpha), β- (beta), and γ- (gamma) cyclodextrins, consisting of six, seven, and eight D-glucopyranose units, respectively. nih.govnih.gov Their structure is often described as a truncated cone with a hydrophobic internal cavity and a hydrophilic exterior, which allows them to encapsulate non-polar "guest" molecules within their cavity, forming inclusion complexes. nih.govrsc.orgnih.gov This host-guest capability is the foundation of their utility in numerous fields. nih.gov

However, native cyclodextrins possess certain limitations, such as restricted aqueous solubility, particularly for β-cyclodextrin, which can hinder their application. mdpi.com To overcome these drawbacks and to enhance or introduce new functionalities, chemical modification of the cyclodextrin scaffold is a critical area of research. nih.govnih.govmdpi.com The numerous hydroxyl groups on the cyclodextrin rim serve as reactive sites for a wide array of chemical transformations. nih.gov

Common modifications include:

Hydroxyalkylation: Reaction with epoxides, such as propylene (B89431) oxide, yields derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD). This modification disrupts the intramolecular hydrogen bonding, significantly increasing aqueous solubility and making it a valuable excipient in pharmaceutical formulations. mdpi.com

Methylation: The substitution of hydroxyl groups with methyl groups enhances the hydrophobic character and can improve the binding affinity for lipophilic guest molecules. nih.govmdpi.com

Sulfobutylation: The introduction of sulfobutyl ether groups, as in Sulfobutyl ether-β-CD (SBE-β-CD), creates an anionic derivative with greatly improved water solubility. mdpi.com

These modifications are designed to tailor the physicochemical properties of the cyclodextrin, improving solubility, stability, and the capacity for complexation. nih.govfrontiersin.orgmdpi.com The strategic introduction of specific functional groups, such as amino groups, represents a sophisticated approach to create host molecules with highly specialized recognition capabilities, moving beyond simple solubility enhancement to enable more complex functions in supramolecular chemistry. nih.govfrontiersin.org

Foundational Principles of Amino-Functionalized Cyclodextrins in Host-Guest Chemistry

The introduction of amino groups onto the cyclodextrin framework, particularly the creation of per-substituted derivatives like Heptakis(6-amino-6-deoxy)-β-cyclodextrin, fundamentally alters the host-guest interaction mechanism. In this derivative, all seven primary hydroxyl groups at the C6 position of the glucose units are replaced with amino groups. acs.orgnih.gov This modification imparts several key features:

Polycationic Nature: The primary amino groups have pKa values that allow them to be protonated in acidic to neutral aqueous solutions, resulting in a polycationic host molecule. researchgate.net This introduces the potential for strong electrostatic interactions with anionic guest molecules. nih.govresearchgate.net

Enhanced Solubility: The hydrochloride salt form of amino-functionalized cyclodextrins demonstrates significantly higher water solubility compared to the parent β-cyclodextrin. researchgate.net

Multimodal Binding: While native cyclodextrins primarily rely on hydrophobic interactions to encapsulate guests, amino-functionalized CDs can engage in multiple types of interactions simultaneously. The driving forces for complexation include not only the hydrophobic effect from the cavity but also electrostatic interactions, hydrogen bonding, and van der Waals forces involving the amino groups on the rim. nih.govresearchgate.net

This combination of a hydrophobic cavity and a positively charged rim allows for enhanced binding strength and selectivity, especially for guest molecules that are anionic and possess a non-polar segment that can fit within the cavity. nih.gov The defined orientation of the seven amino groups on one face of the cyclodextrin creates a specific binding site that can be tailored for molecular recognition.

| Property | β-Cyclodextrin (Native) | Heptakis(6-amino-6-deoxy)-β-cyclodextrin |

|---|---|---|

| Number of Glucose Units | 7 | 7 |

| Functional Groups at Primary Face (C6) | 7 Hydroxyl (-OH) groups | 7 Amino (-NH2) groups |

| Charge in Acidic/Neutral pH | Neutral | Polycationic (as heptahydrochloride salt) |

| Primary Binding Forces | Hydrophobic interactions, van der Waals forces | Hydrophobic interactions, electrostatic interactions, hydrogen bonding, van der Waals forces |

| Aqueous Solubility | Low (~1.85 g/100 mL) | High (hydrochloride salt is ~40 times more soluble than native β-CD) researchgate.net |

Evolution of Research Themes Involving Per-Amino Cyclodextrin Derivatives

Research involving per-amino cyclodextrin derivatives has evolved from fundamental synthesis to sophisticated applications in supramolecular and materials science.

Initially, research efforts focused on establishing efficient and high-yield synthetic routes to produce well-defined, homogeneously substituted amino-cyclodextrins. acs.orgnih.gov This involved multi-step processes, often starting from the native cyclodextrin, proceeding through tosylated and azido (B1232118) intermediates, followed by a reduction to yield the final per-amino product. nih.govbeilstein-journals.org

Once the synthesis was established, investigations moved toward characterizing their unique properties and exploring their capabilities in molecular recognition. A significant area of research has been their use as hosts for anionic guest molecules, where the combination of hydrophobic inclusion and electrostatic attraction leads to strong and selective binding. This has been particularly evident in their application as chiral selectors in separation science. Heptakis(6-amino-6-deoxy)-β-cyclodextrin has been successfully employed in capillary electrophoresis to separate the enantiomers of various anionic analytes, such as carboxybenzyl-amino acids, achieving excellent resolution due to specific chiral interactions. nih.gov

More recently, the research themes have expanded into the realm of advanced supramolecular constructs and functional materials. The polycationic nature of these molecules makes them ideal building blocks for gene delivery systems. They can form complexes with negatively charged plasmid DNA (pDNA), condensing it into nanoparticles suitable for transfection. nih.gov Furthermore, these amino-functionalized cyclodextrins are used as core components in the self-assembly of nanoparticles and other supramolecular systems for targeted drug delivery and imaging applications. nih.govutwente.nl This evolution highlights a clear trajectory from the synthesis of a novel molecule to its application in creating complex, functional systems for biomedical and analytical purposes.

| Research Area | Guest Molecule(s) / Application | Key Finding | Reference |

|---|---|---|---|

| Chiral Separation | Anionic analytes (e.g., carboxybenzyl-tryptophan) | Successfully used as a chiral selector in capillary electrophoresis, achieving high resolution (Rs = 11.2 for Cbz-Trp). | nih.gov |

| Molecular Recognition | Fondaparinux (a synthetic pentasaccharide) | The polycationic cyclodextrin serves as a model to study interactions with oppositely charged oligosaccharides, forming defined complexes. | |

| Gene Delivery | Plasmid DNA (pDNA) | Per(6-amino-6-deoxy)-CDs were examined as in vitro transfection agents, demonstrating their potential as non-viral gene vectors. | nih.gov |

| Drug Solubility | Nabumetone | The hydrochloride salt of mono-amino-β-CD increased the solubility of the drug over 800 times through complexation. While not a "per-amino" derivative, this demonstrates the principle's power. | researchgate.net |

Structure

2D Structure

Properties

Molecular Formula |

C48H88N8O32 |

|---|---|

Molecular Weight |

1289.2 g/mol |

IUPAC Name |

(1S,3R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |

InChI |

InChI=1S/C48H88N8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8,49-56H2/t9-,10-,11-,12-,13-,14-,15?,16?,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 |

InChI Key |

HGJBCHWVBHLZPM-UHPWMYLTSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@H]6[C@@H]([C@H]([C@@H](O[C@H]7[C@@H]([C@H]([C@@H](O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CN)CN)OC7CN)O)O)OC6CN)O)O)CN)CN)CN)O)O)N |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CN)CN)CN)CN)CN)CN)CN)O)O)N |

Origin of Product |

United States |

Molecular Recognition and Supramolecular Assembly Principles of Octakis 6 Amino 6 Deoxy β Cyclodextrin

Fundamental Mechanisms of Host-Guest Complexation with Polycationic Cavities

The formation of inclusion complexes by cyclodextrins and their derivatives is a cornerstone of supramolecular chemistry. taylorfrancis.com In the case of octakis(6-amino-6-deoxy)-β-cyclodextrin, the primary driving forces for host-guest complexation are a combination of hydrophobic interactions and electrostatic forces, a feature that distinguishes it from its parent β-cyclodextrin.

The fundamental mechanism of complexation, therefore, involves a multi-faceted interplay of forces:

Hydrophobic Inclusion: The nonpolar interior of the cyclodextrin (B1172386) cavity provides a favorable environment for hydrophobic guest molecules or hydrophobic moieties of larger molecules, shielding them from the aqueous surroundings.

Electrostatic Interactions: The positively charged amino groups at the rim of the cavity can engage in strong electrostatic interactions with anionic guest molecules, significantly enhancing the stability of the resulting complex.

Hydrogen Bonding: The amino groups, along with the secondary hydroxyl groups on the other side of the cyclodextrin rim, can act as hydrogen bond donors and acceptors, further contributing to the binding of suitable guest molecules.

The relative contribution of these forces is highly dependent on the nature of the guest molecule, including its size, shape, polarity, and charge.

Electrostatic and Hydrogen Bonding Contributions to Binding Affinity and Selectivity

The presence of the eight amino groups in octakis(6-amino-6-deoxy)-β-cyclodextrin is a key determinant of its binding affinity and selectivity. These groups, which are protonated at neutral pH, create a positively charged portal to the hydrophobic cavity, leading to a pronounced preference for anionic guest molecules.

The electrostatic interactions between the cationic host and anionic guests are a major contributor to the binding energy. This has been demonstrated in studies comparing the binding of charged and neutral guests to amino-functionalized cyclodextrins. The stability of complexes with anionic guests is significantly higher than that with neutral or cationic guests of similar size and shape.

Hydrogen bonding also plays a crucial role in the binding process. The amino groups can form hydrogen bonds with guest molecules that possess hydrogen bond acceptor groups, such as carboxylates, phosphates, and sulfates. These directional interactions contribute to the specificity of the binding, allowing for the selective recognition of certain guest molecules over others.

The interplay between electrostatic and hydrogen bonding interactions can be illustrated by the binding of various organic anions. For instance, the binding of aromatic carboxylates is driven by a combination of hydrophobic inclusion of the aromatic ring and electrostatic and hydrogen bonding interactions between the carboxylate group and the amino groups of the host. This multi-point recognition leads to high binding affinities and selectivities.

A study on the complexation of 6-amino-6-deoxy-β-cyclodextrin with a range of guests highlighted the critical balance between electrostatic interactions and conventional intracavity interactions like hydrophobic forces and hydrogen bonding in determining complexation and chiral discrimination. nih.gov

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of a host-guest complex between octakis(6-amino-6-deoxy)-β-cyclodextrin and a guest molecule is an equilibrium process that can be characterized by its thermodynamic and kinetic parameters. These parameters provide valuable insights into the stability of the complex and the mechanism of its formation.

The thermodynamics of complex formation are described by the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The stability of the complex is quantified by the binding constant (K), which is related to the change in Gibbs free energy by the equation ΔG = -RTlnK.

A microcalorimetry study on 6-amino-6-deoxy-β-cyclodextrin with over 50 guests provided detailed thermodynamic data. nih.gov The study revealed that the complexation behavior with charged guests is governed by a delicate balance between the electrostatic interactions of the charged groups on both the host and guest, and the conventional intracavity interactions such as hydrophobic effects, van der Waals forces, and hydrogen bonding. nih.gov

The kinetics of complex formation describe the rates of the association and dissociation of the host and guest molecules. These rates can be influenced by factors such as the size and shape of the guest molecule, the flexibility of the host, and the presence of solvent molecules. The formation of inclusion complexes with cyclodextrins is generally a fast process, with association rate constants typically in the range of 10^7 to 10^9 M⁻¹s⁻¹.

The following table summarizes key thermodynamic parameters for the complexation of a related compound, 6-amino-6-deoxy-β-cyclodextrin, with representative guests at 298.15 K in a phosphate (B84403) buffer (pH 6.9), as determined by titration microcalorimetry. nih.gov

| Guest Molecule | Stability Constant (K) / M⁻¹ | ΔG° / kJ mol⁻¹ | ΔH° / kJ mol⁻¹ | TΔS° / kJ mol⁻¹ |

|---|---|---|---|---|

| (R)-Mandelate | 1330 | -17.8 | -20.4 | -2.6 |

| (S)-Mandelate | 1880 | -18.7 | -19.1 | -0.4 |

| (R)-Phenylalaninate | 210 | -13.2 | -17.5 | -4.3 |

| (S)-Phenylalaninate | 280 | -14.0 | -15.8 | -1.8 |

Self-Assembly Phenomena and Directed Supramolecular Architectures

Beyond its ability to form 1:1 host-guest complexes, octakis(6-amino-6-deoxy)-β-cyclodextrin can participate in self-assembly processes to form larger, more complex supramolecular architectures. This self-assembly is driven by a combination of the host-guest interactions described above and intermolecular interactions between the cyclodextrin units themselves.

The polycationic nature of octakis(6-amino-6-deoxy)-β-cyclodextrin makes it an excellent building block for the construction of supramolecular polymers and networks through electrostatic interactions with multivalent anions. For example, the addition of a dicarboxylate or a polycarboxylate guest molecule can lead to the formation of linear or cross-linked supramolecular polymers, respectively.

Furthermore, the directional nature of hydrogen bonding can be exploited to direct the self-assembly of these cyclodextrins into specific architectures. For instance, the secondary hydroxyl groups on one rim of the cyclodextrin can form hydrogen bonds with the amino groups on the other rim of an adjacent cyclodextrin, leading to the formation of head-to-tail or head-to-head assemblies.

The design of these self-assembling systems is a key area of research in supramolecular chemistry, with potential applications in areas such as drug delivery, materials science, and nanotechnology. The ability to control the assembly and disassembly of these structures through external stimuli, such as changes in pH or the addition of a competitive guest, makes them particularly attractive for the development of "smart" materials. The self-assembly of proteins can be guided by supramolecular strategies, which provides insights into natural biological assembly mechanisms. rsc.org

Theoretical and Computational Modeling of Inclusion Complexes

Theoretical and computational methods play a crucial role in understanding the structure, stability, and dynamics of the inclusion complexes formed by octakis(6-amino-6-deoxy)-β-cyclodextrin. nih.gov These methods provide insights that are often difficult to obtain through experimental techniques alone.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are widely used to study the geometry and dynamics of host-guest complexes. These methods can be used to predict the preferred orientation of a guest molecule within the cyclodextrin cavity and to explore the conformational changes that occur upon complexation. MD simulations can also provide information about the role of solvent molecules in the binding process.

Quantum mechanical (QM) calculations, such as density functional theory (DFT), can be used to obtain more accurate information about the electronic structure and energetics of the host-guest interactions. physchemres.org These methods can be used to calculate binding energies, to analyze the nature of the intermolecular forces, and to predict spectroscopic properties, such as NMR chemical shifts, that can be compared with experimental data. physchemres.org

Research Applications in Advanced Chemical and Biological Systems

Chemosensing and Molecular Probes

The strategic modification of cyclodextrins, including the introduction of amino groups, has paved the way for the creation of novel chemosensors and molecular probes. These systems leverage the principles of host-guest chemistry to achieve selective recognition and signaling of target analytes.

Development of Fluorescent and Spectroscopic Sensors for Ionic and Chiral Analytes

The inherent chirality and functionalizable nature of Octakis(6-amino-6-deoxy)-γ-cyclodextrin make it an excellent scaffold for developing sensors capable of recognizing ionic and chiral molecules. Cyclodextrins are naturally chiral and can form diastereoisomeric complexes with chiral guest molecules, enabling enantioselective recognition. nih.gov This capability is crucial in pharmaceutical and biological analyses where the chirality of a molecule can dictate its efficacy and toxicity.

Researchers have successfully developed fluorescent sensor systems by incorporating fluorophores into the cyclodextrin (B1172386) structure. For instance, a binary complex of pyrene with heptakis-(6-amino)-(6-deoxy)-β-cyclodextrin has demonstrated the ability to act as a chiral selector for amino acids like phenylalanine, methionine, and histidine. researchgate.net The stability of the resulting ternary complexes can be monitored through spectrofluorimetric measurements, revealing the potential for chiral discrimination. researchgate.net

The amino groups on the cyclodextrin rim can be further modified with various chromophores and fluorophores to create sensors that signal the presence of specific ions through changes in their optical properties. These modifications can be tailored to enhance selectivity and sensitivity for a wide range of analytes. The design of such sensors often involves creating a binding site that complements the size, shape, and charge of the target ion, leading to a measurable spectroscopic response upon complexation. Tripodal receptors, for example, can be designed to selectively recognize and sense cations and anions, with applications in potentiometric and optical sensors. mdpi.com

Mechanisms of Molecular Recognition in Sensing Platforms

The fundamental principle behind the sensing capabilities of Octakis(6-amino-6-deoxy)-γ-cyclodextrin lies in molecular recognition, a key concept in supramolecular chemistry. alfachemic.com This process involves the selective binding of a "guest" molecule (the analyte) to a "host" molecule (the cyclodextrin-based sensor) through non-covalent interactions.

Several forces drive the formation of these host-guest complexes:

Hydrophobic Interactions: The nonpolar inner cavity of the cyclodextrin provides a favorable environment for hydrophobic guest molecules or moieties to escape the aqueous surroundings.

Hydrogen Bonding: The amino and hydroxyl groups on the exterior of the cyclodextrin can form hydrogen bonds with suitable functional groups on the guest molecule.

Electrostatic Interactions: The protonated amino groups at physiological pH introduce positive charges, enabling electrostatic interactions with anionic analytes.

Chiral recognition by cyclodextrin-based sensors is often explained by the "three-point interaction" model. nih.govacs.org For effective discrimination between enantiomers, a minimum of three points of interaction between the chiral host and the chiral guest are necessary, with at least one of these interactions being stereochemically dependent. The precise spatial arrangement of the functional groups on the cyclodextrin rim plays a critical role in achieving high enantioselectivity. acs.org The efficiency of this chiral discrimination is determined by the difference in stability between the complexes formed with each enantiomer. nih.gov

Biomimetic and Bio-Related Supramolecular Systems

The unique structural and chemical properties of Octakis(6-amino-6-deoxy)-γ-cyclodextrin make it a valuable building block for constructing systems that mimic biological processes and interact with biological macromolecules.

Mimicking Biological Membrane Permeabilization and Interactions

Modified cyclodextrins can interact with lipid membranes, the fundamental components of biological cells. This interaction can lead to changes in membrane properties, including permeability. Studies have shown that cyclodextrins and their polymers can adsorb onto liposomes, which are model biological membranes. mdpi.com This adsorption can cause defects in the liposomal bilayer, potentially increasing its permeability. mdpi.com

The nature of the functional groups on the cyclodextrin influences its interaction with the membrane. For instance, the presence of amino groups can lead to electrostatic interactions with the negatively charged components of cell membranes. This ability to modulate membrane permeability has potential applications in drug delivery, where the controlled release of therapeutic agents across cell membranes is desired. Molecular dynamics simulations have been used to investigate the interactions between cyclodextrin derivatives and lipid bilayers, providing insights into how these macrocycles position themselves relative to the membrane surface. mdpi.com

Interactions with Nucleic Acids and Polyelectrolytes (e.g., DNA compaction, gene carrier research principles)

The cationic nature of Octakis(6-amino-6-deoxy)-γ-cyclodextrin at physiological pH allows it to interact with negatively charged polyelectrolytes such as nucleic acids. This electrostatic interaction is a key principle in the design of non-viral gene carriers. Cationic polymers are widely used in gene delivery to condense negatively charged DNA or RNA into compact nanoparticles called polyplexes. nih.govrsc.org This condensation protects the genetic material from degradation and facilitates its entry into cells.

Cyclodextrin derivatives with amino groups have been investigated as components of gene delivery systems. nih.gov They can function as linking agents to construct larger gene carriers or be used to modify existing polymers to enhance their transfection efficiency. nih.gov For example, per(6-guanidino-6-deoxy)cyclodextrins, synthesized from the corresponding amino-cyclodextrins, have been shown to be potent agents for condensing DNA into nanoparticles. researchgate.net This condensation is attributed to the strong electrostatic interactions between the positively charged guanidinium groups and the negatively charged phosphate (B84403) backbone of DNA. researchgate.net The clustering of these cationic groups on the primary face of the cyclodextrin is crucial for this potent interaction. researchgate.net Such cyclodextrin-based systems are being explored to improve the cellular uptake and endosomal escape of genetic material, which are critical steps for successful gene therapy. rsc.org

Artificial Enzyme and Catalytic Mimicry

Cyclodextrins are attractive candidates for the development of artificial enzymes or enzyme mimics due to their ability to bind substrates within their cavity, similar to the active site of a natural enzyme. nih.gov By introducing catalytic groups onto the cyclodextrin scaffold, it is possible to create molecules that can accelerate chemical reactions with substrate selectivity.

The amino groups of Octakis(6-amino-6-deoxy)-γ-cyclodextrin can serve as attachment points for catalytically active moieties or can themselves participate in catalysis. Modified cyclodextrins have been shown to catalyze various organic reactions, including hydrolysis and oxidation. For example, modifying β-cyclodextrin with imidazolyl groups has been reported to enhance the rate of hydrolysis of p-nitrophenyl acetate by over a thousand-fold compared to the unmodified cyclodextrin. nih.gov

Furthermore, cyclodextrin-modified nanoparticles have been developed as catalysts for reactions such as hydrogenations and reductions. The cyclodextrin component can act as a recognition site, bringing the substrate into close proximity with the catalytically active metallic nanoparticle surface. acs.orgnih.gov This host-guest interaction can influence the catalytic activity and selectivity of the nanoparticle system. ccspublishing.org.cn The design of these artificial enzymes often aims to replicate the key features of natural enzymes, namely substrate binding and catalytic turnover, to achieve efficient and selective catalysis in aqueous environments. nih.govmdpi.com

Interactive Data Table: Applications of Octakis(6-amino-6-deoxy)-γ-cyclodextrin

| Research Area | Specific Application | Key Principles/Mechanisms | Example Analytes/Substrates |

| Chemosensing | Fluorescent and Spectroscopic Sensors | Host-Guest Chemistry, Molecular Recognition, Three-Point Interaction | Ionic Species, Chiral Amino Acids (e.g., Phenylalanine, Methionine) |

| Biomimicry | Membrane Permeabilization | Adsorption, Electrostatic Interactions | Lipid Bilayers, Liposomes |

| Biomimicry | Gene Delivery | DNA Compaction, Electrostatic Interactions with Phosphates | Plasmid DNA, RNA |

| Biomimicry | Artificial Enzymes | Substrate Binding in Cavity, Catalytic Group Proximity | p-Nitrophenyl Acetate, Alkenes |

Chiral Separation Technologies

The inherent chirality of cyclodextrins, derived from their D-glucose constituents, makes them exceptional candidates for chiral selectors in separation sciences. The introduction of amino groups on the primary rim of the γ-cyclodextrin core enhances its capabilities, particularly for the separation of enantiomeric compounds.

Application as Chiral Selectors in Capillary Electrophoresis and Chromatography

Octakis(6-amino-6-deoxy)-γ-cyclodextrin and similar amino-functionalized cyclodextrins are widely employed as chiral selectors in capillary electrophoresis (CE) and chromatography techniques like High-Performance Liquid Chromatography (HPLC). In CE, the compound is typically added to the background electrolyte, where it interacts with analytes as they migrate through the capillary. The positively charged amino groups at physiological or acidic pH make it particularly effective for the enantioseparation of anionic analytes through electrostatic interactions, in addition to inclusion complexation.

This selector has been successfully used for the separation of various chiral compounds, including derivatized amino acids and other acidic drugs. The resolution of enantiomers is highly dependent on factors such as the concentration of the cyclodextrin, the pH of the buffer, and the temperature. The versatility of amino-cyclodextrins allows for their use in a range of analytical applications, from pharmaceutical quality control to bioanalytical studies.

Table 1: Applications of Amino-Cyclodextrins in Chiral Separations

| Analyte Class | Separation Technique | Role of Amino-Cyclodextrin |

|---|---|---|

| Derivatized Amino Acids | Capillary Electrophoresis (CE) | Chiral selector in running buffer |

| Anionic Drugs | Capillary Electrophoresis (CE) | Cationic selector for electrostatic interaction |

| Various Racemates | High-Performance Liquid Chromatography (HPLC) | Component of Chiral Stationary Phase (CSP) |

| Aromatic Acids | Capillary Electrophoresis (CE) | Chiral additive for enhanced resolution |

Enantiodiscrimination Mechanisms in Solution-Phase and Stationary Phases

The mechanism of chiral recognition by octakis(6-amino-6-deoxy)-γ-cyclodextrin is a multi-faceted process based on the formation of transient diastereomeric complexes with the enantiomers of a guest molecule. The separation relies on the difference in stability between these two complexes. Several types of interactions contribute to this enantiodiscrimination:

Inclusion Complexation: The hydrophobic inner cavity of the γ-cyclodextrin can encapsulate a part of the analyte molecule, typically an aromatic ring or an alkyl chain. The fit between the guest molecule and the cavity size is a crucial factor for complex formation.

Electrostatic Interactions: The protonated amino groups on the rim of the cyclodextrin can form strong electrostatic interactions with negatively charged functional groups (e.g., carboxylates) on the analyte. This is a dominant interaction for the separation of acidic racemates.

Hydrogen Bonding: The amino groups, as well as the remaining hydroxyl groups on the cyclodextrin, can act as hydrogen bond donors or acceptors, forming hydrogen bonds with suitable functional groups on the analyte.

The combination of these interactions creates a three-point interaction model that is essential for effective chiral recognition. The subtle differences in how each enantiomer fits into the chiral environment of the cyclodextrin cavity and interacts with the amino groups at the rim lead to differences in the binding constants of the diastereomeric complexes, which in turn allows for their separation.

Contributions to Advanced Materials Science and Engineering

The unique structure of octakis(6-amino-6-deoxy)-γ-cyclodextrin, with its combination of a hydrophobic cavity and multiple reactive amino groups, makes it a valuable component in the design of advanced functional materials.

Integration in Functional Polymers and Polymerization Control

The eight primary amino groups on octakis(6-amino-6-deoxy)-γ-cyclodextrin serve as highly reactive sites for chemical modification and integration into polymeric structures. This allows for the creation of advanced polymers with tailored properties.

One key application is in the synthesis of star polymers, where the cyclodextrin acts as a multifunctional core. The amino groups can be functionalized with initiators for various polymerization techniques, such as atom transfer radical polymerization (ATRP) or ring-opening metathesis polymerization (ROMP). rsc.org This "core-first" approach allows for the synthesis of well-defined, eight-arm star polymers. rsc.org The resulting materials combine the properties of the polymer arms with the recognition capabilities of the cyclodextrin core.

Furthermore, the amino groups can be used to graft the cyclodextrin onto existing polymer backbones, creating polymers with cyclodextrin side chains. rsc.org These functionalized polymers can be used in applications such as drug delivery, where the cyclodextrin units can form inclusion complexes with drug molecules, or in environmental remediation to capture pollutants. The presence of the cyclodextrin moieties imparts molecular recognition capabilities to the polymer.

Table 2: Polymer Architectures Incorporating Octakis(6-amino-6-deoxy)-γ-cyclodextrin

| Polymer Architecture | Synthesis Method | Role of Amino-γ-Cyclodextrin | Resulting Polymer Properties |

|---|---|---|---|

| 8-Arm Star Polymer | Ring-Opening Metathesis Polymerization (ROMP) | Multifunctional core after functionalization with norbornene rsc.org | Well-defined structure, host-guest capabilities |

| Graft Copolymer | Coupling reactions (e.g., DCC coupling) | Reactive site for attachment to polymer backbone | Molecular recognition sites along the polymer chain |

| Diblock Star Copolymers | Ring-Opening Metathesis Polymerization (ROMP) | Excellent core for synthesis rsc.org | Combines properties of two different polymer blocks |

Role in Fabricating Supramolecular Gels and Networks

Supramolecular gels are complex, three-dimensional networks held together by non-covalent interactions, such as hydrogen bonding, electrostatic forces, and host-guest interactions. Octakis(6-amino-6-deoxy)-γ-cyclodextrin is an excellent building block for such materials due to its ability to participate in multiple non-covalent interactions simultaneously.

The formation of these gels often relies on the principle of host-guest complexation. The cyclodextrin cavity can form inclusion complexes with hydrophobic guest molecules that are attached to other polymers or cross-linking agents. This molecular recognition acts as a physical cross-link, leading to the formation of a gel network.

Emerging Research Frontiers and Theoretical Directions for Octakis 6 Amino 6 Deoxy β Cyclodextrin

Rational Design of Next-Generation Cyclodextrin-Based Receptors and Catalysts

The strategic placement of amino groups on the primary face of the β-cyclodextrin core in Octakis(6-amino-6-deoxy)-β-cyclodextrin provides a powerful platform for the rational design of sophisticated receptors and catalysts. The amino groups can be further functionalized, allowing for the introduction of various catalytic moieties and recognition sites. This tailored approach enables the creation of host molecules with high selectivity and efficiency for specific guest molecules and chemical transformations.

Research in this area has demonstrated the potential of per-6-amino-β-cyclodextrin (a closely related heptakis derivative) as a chiral base catalyst. In a notable study, it was successfully employed to promote the one-pot asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones with high yields (up to 99%) and enantiomeric excess (up to 99%). The catalyst's reusability without a significant loss in activity highlights its potential for sustainable chemical processes. The design of such catalysts leverages the chiral cavity of the cyclodextrin (B1172386) to create a specific microenvironment that favors the formation of one enantiomer over the other.

The design principles for these next-generation receptors and catalysts often involve:

Modification of Amino Groups: The primary amino groups can be derivatized with a wide range of functional groups, including metal ligands, fluorescent reporters, and other catalytic entities.

Synergistic Effects: Combining the inclusion capabilities of the cyclodextrin cavity with the catalytic activity of the appended functional groups can lead to enhanced reaction rates and selectivities.

Multi-point Interactions: The design can incorporate multiple interaction points to achieve strong and specific binding of target molecules.

| Catalyst/Receptor | Application | Key Findings |

| Per-6-amino-β-cyclodextrin | Asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones | High yields (up to 99%) and enantiomeric excess (up to 99%); catalyst is reusable. |

Synergistic Integration with Nanoscience for Novel Functional Devices

The integration of Octakis(6-amino-6-deoxy)-β-cyclodextrin with nanoscience opens up exciting possibilities for the development of novel functional devices. The unique molecular recognition properties of this cyclodextrin derivative can be combined with the enhanced surface area and quantum effects of nanomaterials to create highly sensitive sensors, targeted drug delivery systems, and efficient pollutant removal platforms.

A compelling example of this synergy is the functionalization of a solid silicon substrate with monolayers of per-(6-amino-6-deoxy)-β-cyclodextrin for the removal of organic pollutants from water. This functionalized surface demonstrated a high sorption capacity for pollutants such as 4-chlorophenoxyacetic acid, 4-aminobenzoic acid, and phenylethylamine. nih.gov The study revealed the formation of new inclusion complexes and highlighted the reusability of the material, which could be used up to four times with efficiency comparable to its initial use. nih.gov

Key areas of exploration in the synergistic integration with nanoscience include:

Functionalized Nanoparticles: Coating nanoparticles with Octakis(6-amino-6-deoxy)-β-cyclodextrin can enhance their biocompatibility and provide specific binding sites for targeted delivery of therapeutic agents.

Nanosensors: The inclusion of guest molecules within the cyclodextrin cavity can induce a measurable change in the properties of an attached nanomaterial (e.g., fluorescence, conductivity), forming the basis of a sensor.

Nano-remediation: The high surface area of nanomaterials combined with the selective binding of the cyclodextrin can lead to highly efficient systems for the removal of environmental contaminants.

Advanced Computational Chemistry Approaches for Predictive Research

Advanced computational chemistry methods, particularly Density Functional Theory (DFT), are playing an increasingly crucial role in predicting the behavior and guiding the design of systems involving Octakis(6-amino-6-deoxy)-β-cyclodextrin. These theoretical approaches provide valuable insights into the molecular interactions, reaction mechanisms, and spectroscopic properties that are often challenging to probe experimentally.

A DFT study on the catalytic mechanism of per-6-amino-β-cyclodextrin in the synthesis of 2-aryl-2,3-dihydro-4-quinolones has provided a deeper understanding of its catalytic role. The study investigated the interaction between the cyclodextrin and the reactants (benzaldehyde and o-aminoacetophenone), revealing the importance of hydrogen bonding and charge distribution in the catalytic process. medchemexpress.com The calculations showed that the carbon atoms of the aldehyde and carbonyl groups are activated within the cyclodextrin cavity, thus facilitating the reaction. medchemexpress.com

Computational approaches are being employed to:

Predict Host-Guest Interactions: Molecular docking and molecular dynamics simulations can predict the binding affinities and preferred orientations of guest molecules within the cyclodextrin cavity.

Elucidate Reaction Mechanisms: Quantum mechanical calculations can map out the energy profiles of chemical reactions catalyzed by functionalized cyclodextrins, identifying transition states and intermediates.

Simulate Spectroscopic Data: Theoretical calculations of NMR, IR, and other spectroscopic parameters can aid in the interpretation of experimental data and the characterization of new compounds.

| Computational Method | Application | Key Insights |

| Density Functional Theory (DFT) | Catalytic mechanism of per-6-amino-β-cyclodextrin | Revealed the activation of reactants within the cyclodextrin cavity and the role of hydrogen bonding. medchemexpress.com |

Sustainable Synthesis and Environmental Applications in Academic Contexts

The development of sustainable synthesis routes for Octakis(6-amino-6-deoxy)-β-cyclodextrin and its application in environmentally friendly processes are of significant academic interest. Green chemistry principles are being increasingly applied to the synthesis of cyclodextrin derivatives to minimize the use of hazardous reagents and solvents.

While specific green synthesis protocols for Octakis(6-amino-6-deoxy)-β-cyclodextrin are still an emerging area of research, the broader field of cyclodextrin chemistry is moving towards more sustainable practices. These include the use of water as a solvent, enzymatic catalysis, and the reduction of protection/deprotection steps in synthetic pathways.

In terms of environmental applications, the ability of Octakis(6-amino-6-deoxy)-β-cyclodextrin to form inclusion complexes with a wide range of organic molecules makes it a promising candidate for environmental remediation. As previously mentioned, its application in the removal of organic pollutants from water has been demonstrated. nih.gov The amino groups on the cyclodextrin can also enhance its interaction with certain pollutants through electrostatic interactions.

Future academic research in this area is likely to focus on:

Developing one-pot and solvent-free synthetic methods.

Utilizing renewable starting materials and catalysts.

Expanding the range of environmental pollutants that can be removed.

Investigating the biodegradability and long-term environmental fate of these materials.

Exploration of New Guest Recognition Paradigms and Stimuli-Responsive Systems

The research on Octakis(6-amino-6-deoxy)-β-cyclodextrin is expanding beyond simple host-guest inclusion to explore more complex guest recognition paradigms and the development of stimuli-responsive systems. The presence of multiple amino groups provides opportunities for creating systems that can respond to external stimuli such as pH, light, or the presence of specific ions.

For instance, the protonation state of the amino groups is pH-dependent, which can be used to control the binding and release of guest molecules. This pH-responsiveness is a key feature in the design of "smart" drug delivery systems that can release their payload in the acidic microenvironment of tumors. chemicalbook.comalfachemic.com

New guest recognition paradigms being explored include:

Allosteric Binding: The binding of one guest molecule at a primary site can influence the binding of a second guest at a different site on the cyclodextrin.

Cooperative Binding: The simultaneous binding of multiple guest molecules can lead to enhanced stability of the complex.

Multi-modal Recognition: Combining the hydrophobic cavity with the functionalized amino groups allows for the recognition of guests based on a combination of size, shape, and chemical functionality.

The development of stimuli-responsive systems based on Octakis(6-amino-6-deoxy)-β-cyclodextrin is a vibrant area of research with potential applications in controlled release, sensing, and molecular switching.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.